molecular formula C9H4Cl2O2 B6204721 5,7-dichloro-1-benzofuran-2-carbaldehyde CAS No. 23145-15-5

5,7-dichloro-1-benzofuran-2-carbaldehyde

Cat. No.: B6204721
CAS No.: 23145-15-5
M. Wt: 215.03 g/mol
InChI Key: MIIRMTCUUGENPA-UHFFFAOYSA-N
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Description

5,7-dichloro-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H4Cl2O2. It is a derivative of benzofuran, characterized by the presence of two chlorine atoms at the 5 and 7 positions and an aldehyde group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1-benzofuran-2-carbaldehyde typically involves the chlorination of benzofuran derivatives followed by formylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-1-benzofuran-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-dichloro-1-benzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-dichloro-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzofuran-2-carbaldehyde
  • 2-Benzofurancarbaldehyde
  • 2-Formylbenzofuran
  • Benzo[b]-2-furfural
  • Benzo[b]furan-2-aldehyde
  • Benzo[b]furan-2-carboxaldehyde
  • Coumarilaldehyde

Uniqueness

5,7-dichloro-1-benzofuran-2-carbaldehyde is unique due to the presence of two chlorine atoms at the 5 and 7 positions, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

23145-15-5

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

5,7-dichloro-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H4Cl2O2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H

InChI Key

MIIRMTCUUGENPA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Cl)Cl)C=O

Purity

95

Origin of Product

United States

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